molecular formula C24H26N2 B3258558 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine CAS No. 306325-43-9

2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine

Cat. No.: B3258558
CAS No.: 306325-43-9
M. Wt: 342.5 g/mol
InChI Key: WPXGBTNCAAXAKW-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine is a synthetic organic compound with the molecular formula C26H30N2 and a monoisotopic mass of 370.2409 g/mol . This imidazolidine derivative features a central five-membered ring flanked by three distinct aromatic systems: two phenyl groups and one 4-isopropylphenyl substituent. This specific structure places it within a class of nitrogen-containing heterocycles that are of ongoing interest in various fields of chemical research. While specific biological or physical data for this compound is not widely reported in the public domain, its molecular framework suggests several promising avenues for investigation. Researchers may explore its potential as a key intermediate in the synthesis of more complex molecular architectures . Furthermore, the structural motif of imidazolidine and related derivatives is commonly investigated for the development of new materials with specialized properties . This compound is provided as-is for early discovery research. As part of our collection of unique chemicals, Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-diphenyl-2-(4-propan-2-ylphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2/c1-19(2)20-13-15-21(16-14-20)24-25(22-9-5-3-6-10-22)17-18-26(24)23-11-7-4-8-12-23/h3-16,19,24H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXGBTNCAAXAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213544
Record name 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306325-43-9
Record name 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306325-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methylethyl)phenyl]-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine can be achieved through a multi-step process. One common method involves the reaction of 4-isopropylbenzaldehyde with aniline to form an intermediate Schiff base. This intermediate is then cyclized with phenyl isocyanate under basic conditions to yield the desired imidazolidine compound. The reaction typically requires a solvent such as toluene and a base like triethylamine, and it is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Imidazolidinones.

    Reduction: Amine derivatives.

    Substitution: Halogenated imidazolidine derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

5,5-Diphenylimidazolidine-2,4-dione (SW2)
  • Molecular Formula : C₁₇H₁₄N₂O₂ vs. C₂₂H₂₈N₂ (target compound).
  • Key Features :
    • SW2 has two phenyl groups at positions 5 and 5, along with 2,4-dione groups.
    • The dione groups confer electron-withdrawing effects, enhancing antibacterial activity compared to electron-donating substituents .
  • Biological Activity : SW2 exhibits significant antibacterial action, outperforming derivatives with electron-donating groups.
2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-diphenylimidazolidine
  • Molecular Formula : C₂₃H₂₃BrN₂O₂ vs. C₂₂H₂₈N₂ (target compound).
  • Key Features :
    • Bromine (electron-withdrawing) and methoxy (electron-donating) substituents.
    • Higher molecular weight (439.35 g/mol vs. 320.52 g/mol) increases lipophilicity .
Phenytoin Analogues

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Effects
2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine 320.52 Steric bulk (isopropyl), electron-donating
5,5-Diphenylimidazolidine-2,4-dione (SW2) 278.28 Electron-withdrawing (dione)
2-(5-Bromo-2,4-dimethoxyphenyl)-derivative 439.35 Mixed electronic effects (Br, OMe)
  • Solubility : The target compound’s isopropyl group may reduce aqueous solubility compared to SW2’s polar dione groups.
  • Lipophilicity : The bromo-dimethoxyphenyl derivative’s higher molecular weight and halogenation enhance lipid membrane penetration .

Biological Activity

2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine is a compound that has garnered interest in various biological and medicinal fields due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazolidine ring substituted with phenyl and isopropyl groups. This configuration may influence its interaction with biological targets.

While specific mechanisms for this compound remain to be fully elucidated, compounds in this class often interact with biological systems through non-covalent interactions such as hydrogen bonding and pi-stacking. These interactions can affect various biochemical pathways, including those involved in cell signaling and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent, particularly against leukemia cells. It has been observed to induce apoptosis in certain cancer cell lines, possibly through the modulation of key signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Studies report varying degrees of effectiveness against different bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

  • Leukemia Treatment : A study conducted on HL60 leukemia cells demonstrated that treatment with this compound led to significant apoptosis compared to untreated controls. The combination of this compound with established chemotherapeutics showed a synergistic effect, enhancing overall efficacy .
  • Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was tested against several pathogens. Results indicated that it exhibited notable activity against Gram-positive bacteria, suggesting its potential application in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in HL60 cells
AntimicrobialEffective against Gram-positive bacteria
Synergistic EffectsEnhanced efficacy with chemotherapeutics

Q & A

Q. What are the key considerations for designing a synthesis protocol for 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine?

  • Methodological Answer : A robust synthesis protocol requires optimizing reaction parameters (e.g., temperature, solvent, catalyst) using statistical experimental design. For example, factorial design (2<sup>k</sup> or fractional factorial) allows systematic variation of factors to identify critical parameters and interactions . This reduces trial-and-error experimentation and ensures reproducibility. Reaction monitoring via HPLC or GC-MS can validate intermediate formation, as outlined in pharmacopeial assay guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent positions, particularly distinguishing isopropylphenyl and diphenyl groups .
  • IR : Identifies functional groups (e.g., C-N stretching in imidazolidine rings) and hydrogen bonding interactions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways.
    Cross-referencing with computational predictions (e.g., DFT-based IR/NMR simulations) enhances accuracy .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) coupled with HPLC-UV analysis detect degradation products . For oxidative stability, expose the compound to H2O2 or radical initiators (e.g., AIBN) and monitor via LC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT or ab initio methods) map reaction pathways, transition states, and activation barriers. For example, the ICReDD approach integrates reaction path searches with experimental validation to predict regioselectivity in cross-coupling or cycloaddition reactions . Molecular dynamics simulations further explore solvent effects and conformational flexibility .

Q. What strategies resolve contradictions in observed reaction kinetics data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) with computational predictions (e.g., microkinetic models) .
  • Sensitivity Analysis : Identify experimental variables (e.g., impurity levels, mixing efficiency) causing discrepancies using Monte Carlo simulations .
  • In Situ Monitoring : Real-time techniques like ReactIR or Raman spectroscopy reduce data collection artifacts .

Q. How can researchers optimize catalytic systems for asymmetric derivatization of this compound?

  • Methodological Answer : Employ high-throughput screening (HTS) of chiral catalysts (e.g., BINOL-derived ligands) in microreactors, coupled with DOE to evaluate enantiomeric excess (ee) and yield . Machine learning algorithms (e.g., random forest regression) can analyze HTS data to identify catalyst-substrate interactions . For mechanistic insights, use <sup>19</sup>F NMR or X-ray crystallography to study catalyst-substrate adducts .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases optimized via chemometric tools .
  • Membrane Technologies : Enantioselective liquid membranes or molecularly imprinted polymers (MIPs) enable large-scale separations .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Data Analysis and Experimental Design

Q. How to design experiments for identifying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variation) and use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features with activity .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological or catalytic activity .

Q. What statistical tools are recommended for analyzing heterogeneous catalysis data involving this compound?

  • Methodological Answer :
  • ANOVA : Evaluate the significance of catalyst loading, temperature, and pressure effects .
  • Response Surface Methodology (RSM) : Optimize turnover frequency (TOF) and selectivity .
  • Bayesian Optimization : Efficiently navigate high-dimensional parameter spaces in flow reactor setups .

Contradiction and Reproducibility

Q. How to address inconsistencies in reported spectroscopic data across studies?

  • Methodological Answer :
  • Reference Standards : Use certified NMR/IR reference materials (e.g., deuterated solvents with traceable purity) .
  • Collaborative Trials : Conduct round-robin tests across labs to identify systematic errors (e.g., calibration drift) .
  • Data Sharing Platforms : Upload raw spectral data to repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine
Reactant of Route 2
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2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine

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